molecular formula C12H8ClN7O3 B4330191 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid

5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid

Cat. No. B4330191
M. Wt: 333.69 g/mol
InChI Key: HXURWMZIVNGPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid, also known as BTCA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid varies depending on its application. In medicine, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of viruses by interfering with viral RNA synthesis. In agriculture, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid acts as a herbicide by inhibiting the activity of the enzyme acetolactate synthase, which is essential for the biosynthesis of branched-chain amino acids in plants.
Biochemical and Physiological Effects
5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been found to have various biochemical and physiological effects depending on its application. In medicine, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been shown to reduce tumor growth and induce cell death in cancer cells. It has also been found to inhibit the replication of viruses and bacteria. In agriculture, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been shown to inhibit the growth of weeds and regulate plant growth.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid in lab experiments is its versatility. It can be used in various applications such as medicine, agriculture, and material science. Another advantage is its low toxicity, which makes it a safer alternative to other chemicals. However, one limitation of using 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid is its limited solubility in water, which can affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid. In medicine, further studies can be conducted to explore its potential as a treatment for other diseases such as viral infections and bacterial infections. In agriculture, research can be done to optimize its herbicidal activity and minimize its impact on non-target organisms. In material science, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid can be used as a building block for the synthesis of new metal-organic frameworks with unique properties. Overall, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has the potential to be a valuable chemical compound with diverse applications in various fields.

Scientific Research Applications

5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been found to exhibit antitumor, antiviral, and antibacterial activities. In agriculture, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been shown to have potential as a herbicide and plant growth regulator. In material science, 5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid has been used as a building block for the synthesis of metal-organic frameworks.

properties

IUPAC Name

2-chloro-5-[[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole-5-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN7O3/c13-8-2-1-6(3-7(8)11(22)23)16-10(21)9-17-12(19-18-9)20-4-14-15-5-20/h1-5H,(H,16,21)(H,22,23)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXURWMZIVNGPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=NC(=NN2)N3C=NN=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid
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5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid
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5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid
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5-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]-2-chlorobenzoic acid

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